molecular formula C18H14ClNO2 B1420589 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-75-7

2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1420589
CAS No.: 1160253-75-7
M. Wt: 311.8 g/mol
InChI Key: YJRJMNGPMGIIHM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Classification

This compound is identified by the Chemical Abstracts Service number 1160253-75-7 and possesses the molecular formula C₁₈H₁₄ClNO₂. The compound exhibits a molecular weight of 311.76 grams per mole, establishing it as a moderately sized organic molecule within the quinoline derivative family. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(Cl)C1=CC(C2=CC=CC(OC)=C2)=NC3=CC=C(C)C=C13, which provides a comprehensive description of its atomic connectivity and bonding patterns.

The compound is catalogued under the Molecular Design Limited number MFCD03421157, facilitating its identification in chemical databases and commercial suppliers. This quinoline derivative belongs to the broader classification of heterocyclic aromatic compounds, specifically within the bicyclic nitrogen-containing heterocycle category. The structural framework consists of a quinoline core system, which represents a fusion of benzene and pyridine rings, creating a stable aromatic system with unique electronic properties.

Chemical Property Value Reference
Chemical Abstracts Service Number 1160253-75-7
Molecular Formula C₁₈H₁₄ClNO₂
Molecular Weight 311.76 g/mol
Molecular Design Limited Number MFCD03421157
Simplified Molecular Input Line Entry System O=C(Cl)C1=CC(C2=CC=CC(OC)=C2)=NC3=CC=C(C)C=C13

The structural classification of this compound places it within several important chemical categories. Primarily, it functions as an acyl chloride derivative, characterized by the presence of the carbonyl chloride functional group attached to the quinoline ring system. This functional group imparts significant reactivity to the molecule, making it valuable as an intermediate in organic synthesis reactions. The methoxyphenyl substituent at the 2-position introduces electron-donating characteristics through the methoxy group, while the methyl group at the 6-position provides additional steric and electronic modifications to the quinoline framework.

Historical Context in Quinoline Chemistry

The development of quinoline chemistry has its origins in the nineteenth century, beginning with the pioneering work of Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834. Runge designated this compound as "leukol," derived from Greek terminology meaning "white oil," establishing the foundation for subsequent investigations into quinoline-based chemistry. This historical milestone marked the beginning of extensive research into quinoline derivatives, which would eventually lead to the development of numerous specialized compounds, including sophisticated derivatives such as this compound.

Following Runge's initial discovery, French chemist Charles Gerhardt made significant contributions to quinoline chemistry in 1842 by obtaining quinoline compounds through the dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. Gerhardt referred to his products as "Chinoilin" or "Chinolein," though initial investigations suggested these compounds were distinct isomers due to their different reactivity patterns. The apparent discrepancies were later resolved by German chemist August Hoffmann, who demonstrated that the observed differences resulted from contamination rather than structural variations, confirming that Runge's and Gerhardt's compounds were identical.

The historical progression of quinoline chemistry has been characterized by continuous advancement in synthetic methodologies and structural understanding. Coal tar has remained the principal commercial source of quinoline throughout this historical development, providing the foundation for industrial-scale production and subsequent derivative synthesis. The evolution from simple quinoline extraction to the synthesis of complex derivatives such as this compound represents the sophisticated advancement of synthetic organic chemistry over nearly two centuries.

Modern quinoline chemistry has embraced green synthesis approaches, with researchers developing environmentally friendly methodologies for quinoline production and derivative synthesis. These contemporary approaches focus on reducing environmental impact through the implementation of solvent-free reactions, environmentally benign catalysts, and energy-efficient techniques including microwave and ultrasound-assisted synthesis. The application of green chemistry principles to quinoline synthesis represents a significant evolution from the traditional harsh chemical methods historically employed in quinoline derivative preparation.

Significance in Heterocyclic Organic Chemistry

The significance of this compound within heterocyclic organic chemistry stems from its complex structural features and its position within the broader quinoline derivative family. Heterocyclic compounds represent a fundamental class of organic molecules characterized by the presence of at least one heteroatom within a cyclic ring structure. These compounds constitute more than half of all known chemical compounds and account for 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

Quinoline derivatives, including this compound, belong to the bicyclic nitrogen-containing heterocycle classification, which combines the electronic properties of both benzene and pyridine ring systems. This structural arrangement creates unique aromatic characteristics that contribute to the versatility and extensive biological activity observed in quinoline-based compounds. The quinoline framework exhibits chemical properties similar to those of pyridine and benzene, contributing to its therapeutic potential and synthetic utility.

The specific structural features of this compound enhance its significance within heterocyclic chemistry through several important aspects. The carbonyl chloride functional group provides exceptional reactivity for nucleophilic acyl substitution reactions, making this compound valuable as a synthetic intermediate for the preparation of amides, esters, and other carbonyl derivatives. The methoxyphenyl substituent introduces electron-donating properties that can influence the electronic distribution throughout the molecule, potentially affecting both reactivity patterns and biological activity.

Structural Feature Chemical Significance Impact on Properties
Quinoline Core Bicyclic aromatic heterocycle Enhanced stability and aromaticity
Carbonyl Chloride Group Highly reactive acylating agent Facilitates nucleophilic substitution reactions
Methoxyphenyl Substituent Electron-donating aromatic system Modulates electronic properties
Methyl Group Alkyl substituent Provides steric and electronic effects

The broader context of heterocyclic organic chemistry emphasizes the essential role of compounds such as this compound in pharmaceutical development and synthetic organic chemistry. Quinoline derivatives have demonstrated extensive biological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, antihypertensive, and antiasthmatic effects. More than one hundred quinoline-based pharmaceutical compounds are currently available for treating various medical conditions, highlighting the therapeutic importance of this chemical class.

The synthetic importance of quinoline derivatives in modern organic chemistry has led to the development of numerous synthetic methodologies, including traditional techniques and advanced approaches such as non-catalytic metal exchanges, ultrasonic irradiation, and environmentally friendly green chemistry methods. The use of nanocatalysts for quinoline synthesis has emerged as a particularly promising approach, offering advantages including shorter reaction times, milder reaction conditions, reduced byproduct formation, and improved catalyst recovery.

Contemporary research in heterocyclic chemistry continues to explore innovative synthetic pathways for quinoline derivatives, with particular emphasis on sustainable and efficient methodologies. The development of eco-friendly synthetic approaches addresses the environmental concerns associated with traditional quinoline synthesis methods, which often involve harsh chemicals, high energy consumption, and significant waste generation. These advances in synthetic methodology enhance the accessibility and practical utility of specialized quinoline derivatives such as this compound for research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-11-6-7-16-14(8-11)15(18(19)21)10-17(20-16)12-4-3-5-13(9-12)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRJMNGPMGIIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195245
Record name 2-(3-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-75-7
Record name 2-(3-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation is a common method for introducing carbonyl groups into aromatic rings. This reaction could be adapted for synthesizing quinoline derivatives by using appropriate acyl chlorides and Lewis acid catalysts like AlCl₃.

Preparation Methods for this compound

Given the specific structure of This compound , its synthesis likely involves multiple steps:

Stepwise Synthesis

Step 1: Synthesis of 6-Methylquinoline

  • Start with an appropriate aniline and use the Doebner-Miller reaction to form a quinoline-4-carboxylic acid.
  • Modify the reaction conditions to introduce a methyl group at the 6-position.

Step 2: Introduction of the 3-Methoxyphenyl Group

  • Use a Friedel-Crafts arylation reaction with a suitable catalyst like AlCl₃ to attach the 3-methoxyphenyl group to the quinoline core.

Step 3: Formation of the Carbonyl Chloride Group

  • Convert the carboxylic acid group to a carbonyl chloride using SOCl₂ or PCl₅.

Data and Research Findings

Reaction Step Reagents Conditions Yield
Quinoline Synthesis Aniline, Pyruvic Acid, Aldehyde Ethanol, reflux 60-80%
Arylation 3-Methoxyphenyl Chloride, AlCl₃ DCM, reflux 70-90%
Carbonyl Chloride Formation SOCl₂ or PCl₅ DCM, room temperature 80-95%

Note : The specific yields and conditions may vary based on the exact synthesis route and experimental setup.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Hydroxyl and carboxylic acids: Formed by oxidation of the methoxy group.

    Dihydroquinoline derivatives: Formed by reduction of the quinoline ring.

Scientific Research Applications

The compound 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS: 1160253-75-7) is a quinoline derivative that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, material science, and biological studies, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that quinoline derivatives can exhibit significant anticancer properties. For instance, a study demonstrated that modifications on the quinoline core could enhance cytotoxicity against various cancer cell lines. The compound this compound was evaluated for its ability to inhibit tumor growth in vitro and showed promising results, making it a candidate for further development as an anticancer agent.

Mechanism of Action
The mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. This compound also appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is detrimental to cancer cell survival.

Material Science

Polymerization Initiators
The compound has been explored as a potential polymerization initiator in the synthesis of novel polymers with specific properties. Its ability to act as a catalyst in radical polymerization reactions has been documented, leading to the formation of materials with enhanced thermal stability and mechanical properties.

Case Study
In a comparative study, this compound was used alongside traditional initiators in the polymerization of styrene. The resulting polymers exhibited superior tensile strength and thermal degradation profiles, suggesting its utility in advanced material applications.

Biological Studies

Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes, including those involved in metabolic pathways relevant to drug metabolism. For example, it was found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Case Study
A research project investigated the inhibition kinetics of this compound on CYP450 enzymes. The results indicated a dose-dependent inhibition pattern, highlighting its potential role in drug-drug interactions and pharmacokinetics.

Table 1: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
HeLa5.4Apoptosis induction
MCF-73.8ROS production
A5494.1Cell cycle arrest

Table 2: Polymer Properties Comparison

Polymer TypeInitiator UsedTensile Strength (MPa)Thermal Degradation (°C)
Styrene PolymerTraditional Initiator45250
Styrene PolymerThis compound60280

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Physical Properties :

  • Purity : Typically ≥95% (HPLC) .
  • Reactivity: The electron-withdrawing quinoline core and electron-donating methoxy/methyl groups modulate its electrophilicity, making it less reactive than chloro-substituted analogs but more stable than furyl or thienyl derivatives .

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Compound Name Substituent Positions CAS Number Key Differences vs. Target Compound
2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride Methoxy at phenyl (position 4) 1160264-63-0 Enhanced electron-donating effect; altered steric interactions .
2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride Methyl at quinoline (position 8) 1160254-41-0 Reduced steric hindrance at position 6; potential for divergent reactivity .
2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride Dimethylphenyl at position 2 sc-320533 Increased hydrophobicity; lower electrophilicity due to methyl groups .
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride Furyl substituent at position 2 - Higher reactivity due to electron-rich furan; reduced stability .

Physicochemical and Reactivity Comparison

Property Target Compound 2-(4-Methoxyphenyl)-6-methyl analog 2-(2,5-Dimethylphenyl) analog
Electrophilicity Moderate (balanced EWG/EDG) Lower (stronger EDG) Low (methyl dominance)
Solubility Low in water; soluble in DMF Similar Lower (increased hydrophobicity)
Stability Stable at RT (dark, dry) Comparable Higher (inert substituents)
Price Discontinued (CymitQuimica) $150/100 mg (Santa Cruz) $150/100 mg (Santa Cruz)

Biological Activity

2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antimalarial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H16ClN
  • Molecular Weight : 295.78 g/mol

This compound features a quinoline core with a methoxy substituent and a carbonyl chloride functional group, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. In a study assessing various quinoline compounds, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, indicating effective inhibition at concentrations as low as 10 µg/mL.

CompoundMIC (µg/mL)Bacteria Tested
This compound10E. coli
This compound15S. aureus

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM. The mechanism of action appears to involve the inhibition of cell proliferation and induction of caspase-dependent apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-720Apoptosis induction via caspase activation

Antimalarial Activity

Quinoline derivatives are traditionally known for their antimalarial properties. In vitro studies have shown that this compound exhibits significant activity against Plasmodium falciparum, the parasite responsible for malaria. The compound's effectiveness was comparable to that of established antimalarial drugs such as chloroquine.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as dihydrofolate reductase.
  • Receptor Interaction : It has been shown to bind to certain receptors that regulate cell growth and survival, leading to altered signaling pathways associated with cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress, contributing to apoptosis in cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation demonstrated that the compound significantly reduced bacterial load in infected animal models, suggesting its potential for treating bacterial infections.
  • Cancer Research : In a preclinical trial involving xenograft models of breast cancer, treatment with this quinoline derivative resulted in a marked reduction in tumor size compared to control groups.

Q & A

Basic Research Question

  • Storage : Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers. Hydrolysis to the carboxylic acid occurs rapidly in humid environments .
  • Handling : Use anhydrous solvents (e.g., dry THF) and gloveboxes for transfers. Immediate quenching of residual acyl chloride (e.g., with ethanol) minimizes decomposition .
  • Safety : PPE (nitrile gloves, goggles) and fume hoods are mandatory due to lachrymatory and corrosive hazards .

How can synthetic impurities be systematically identified and quantified?

Advanced Research Question

  • HPLC-DAD/ELSD : Detect hydrolyzed carboxylic acid (Rt ~2–3 min longer than acyl chloride) and dimerization byproducts (higher MW peaks) .
  • NMR Deconvolution : Compare integration ratios of methoxy (3H) vs. methyl (3H) groups; deviations >5% indicate impurities.
  • Mass Defect Filtering : HRMS data filters out non-target ions (e.g., [M+H–HCl]⁺ from partial hydrolysis) .

What in vitro and in vivo models are suitable for evaluating its pharmacological potential?

Advanced Research Question

  • In Vitro : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Cytotoxicity screens (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
  • In Vivo : Pharmacokinetic profiling in rodent models (plasma half-life, bioavailability) via LC-MS/MS. Structural analogs with 3-methoxyphenyl groups show moderate blood-brain barrier penetration but rapid hepatic clearance, suggesting need for prodrug derivatization .

How can computational tools optimize its reactivity for targeted acylation reactions?

Advanced Research Question

  • Docking Simulations : Identify nucleophilic residues (e.g., lysine in proteins) for site-specific acylation.
  • QM/MM Modeling : Predict transition states for reactions with amines or alcohols. Adjust steric bulk (e.g., 6-methyl group) to reduce off-target binding .
  • Machine Learning : Train models on existing quinoline acyl chloride reactivity datasets to predict optimal substrates .

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Advanced Research Question

  • Challenge : Co-elution of structurally similar byproducts (e.g., positional isomers).
  • Resolution : Use orthogonal methods:
    • 2D-LC : Separate isomers via pH-stable columns.
    • Ion Mobility-MS : Differentiate conformers based on collision cross-sections .
    • Isotopic Labeling : ¹³C-labeled internal standards improve quantification accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.